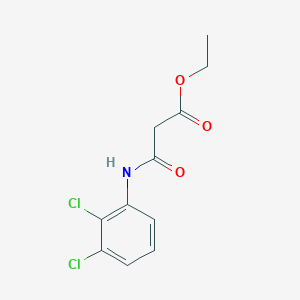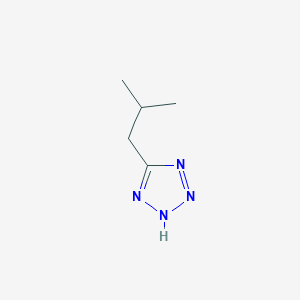![molecular formula C14H18N2O3 B14330424 1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole CAS No. 105683-43-0](/img/structure/B14330424.png)
1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a phenoxyethyl group substituted with dimethoxymethyl, making it a unique derivative of imidazole.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole can be achieved through various synthetic routes. One common method involves the reaction of 4-(dimethoxymethyl)phenol with 2-bromoethylamine to form the intermediate 2-[4-(dimethoxymethyl)phenoxy]ethylamine. This intermediate is then cyclized with glyoxal and ammonium acetate to yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Purification steps such as recrystallization and chromatography are employed to isolate the final product .
化学反应分析
Types of Reactions
1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazole derivatives.
科学研究应用
1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. For example, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes .
相似化合物的比较
Similar Compounds
1H-Imidazole: The parent compound with a simple imidazole ring.
2-Methylimidazole: A methyl-substituted derivative of imidazole.
4,5-Diphenylimidazole: A diphenyl-substituted imidazole derivative.
Uniqueness
1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethoxymethyl group enhances its solubility and reactivity, making it a valuable compound for various applications .
属性
CAS 编号 |
105683-43-0 |
|---|---|
分子式 |
C14H18N2O3 |
分子量 |
262.30 g/mol |
IUPAC 名称 |
1-[2-[4-(dimethoxymethyl)phenoxy]ethyl]imidazole |
InChI |
InChI=1S/C14H18N2O3/c1-17-14(18-2)12-3-5-13(6-4-12)19-10-9-16-8-7-15-11-16/h3-8,11,14H,9-10H2,1-2H3 |
InChI 键 |
JYMZRTWGHAPYBN-UHFFFAOYSA-N |
规范 SMILES |
COC(C1=CC=C(C=C1)OCCN2C=CN=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


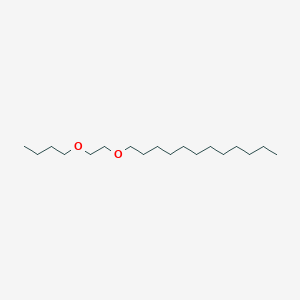
![N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine](/img/structure/B14330350.png)
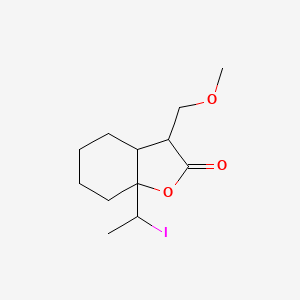
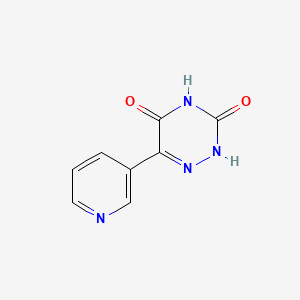
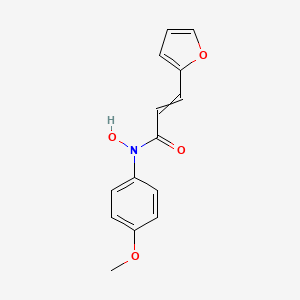

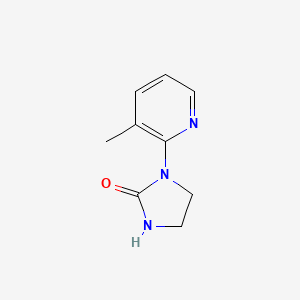
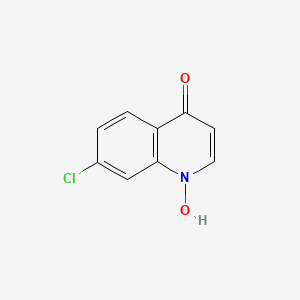
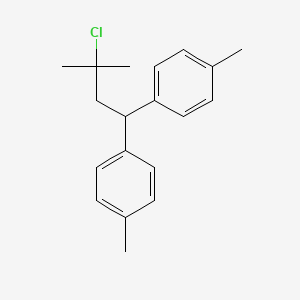
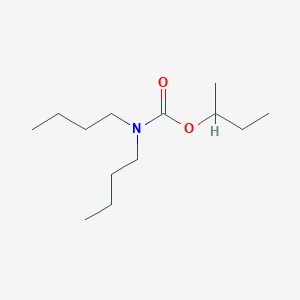

![Benzene, 1-[(phenylsulfinyl)methyl]-4-(trifluoromethyl)-](/img/structure/B14330425.png)
